Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside

描述

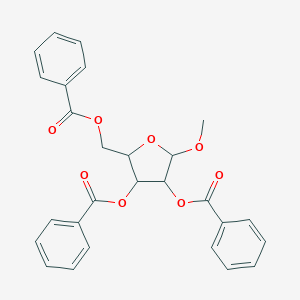

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is a chemical compound with the molecular formula C27H24O8. It is a derivative of arabinofuranose, where three hydroxyl groups are substituted with benzoyl groups and one hydroxyl group is methylated. This compound is primarily used in carbohydrate chemistry research and has applications in the synthesis of various biologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside typically involves the protection of the hydroxyl groups of arabinofuranose with benzoyl groups. The process begins with the selective benzoylation of the hydroxyl groups at positions 2, 3, and 5. This is followed by the methylation of the remaining hydroxyl group at position 1. The reaction conditions often involve the use of benzoyl chloride and a base such as pyridine or triethylamine .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

化学反应分析

Hydrolysis Reactions

The benzoyl groups undergo selective deprotection under controlled conditions:

Mechanistic Insight :

- Base-catalyzed hydrolysis proceeds via nucleophilic attack at carbonyl carbons, yielding benzoate salts .

- Acidic conditions selectively cleave benzoyl groups at C-2/C-3 while retaining C-5 protection .

Oxidation Reactions

Controlled oxidation modifies the sugar backbone:

| Target Position | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| C-1 | CrO₃ in Ac₂O | 0°C, 2 hrs | Arabinonic acid derivative |

| C-5 | TEMPO/NaClO₂ | pH 10, 25°C, 12 hrs | 5-Keto-arabinofuranoside intermediate |

Key Findings :

- C-1 oxidation generates electrophilic centers for nucleoside synthesis .

- TEMPO-mediated oxidation preserves benzoyl groups at C-2/C-3 .

Substitution Reactions

The compound participates in nucleophilic substitutions:

| Leaving Group | Nucleophile | Conditions | Product |

|---|---|---|---|

| -OCH₃ | NaN₃ in DMF | 80°C, 24 hrs | 2'-Azido-2'-deoxy derivative |

| -OCH₃ | Imidazole derivatives | BF₃·OEt₂, CH₂Cl₂, -20°C | 1-β-D-Arabinofuranosyl-2-nitroimidazole (β-AZA) |

Case Study :

Substitution with 2-nitroimidazole yields α/β-AZA isomers (70:30 ratio), used as hypoxia biomarkers .

Glycosylation Reactions

The compound serves as a glycosyl donor or acceptor:

Experimental Data :

- Branched heptaarabinofuranosides exhibit 85% inhibition of Mycobacterium smegmatis biofilm formation at 200 µg/mL .

- Glycosylation yields depend on benzoyl group steric effects, with α-configuration favoring β-linkages (Houk-Înversed stereoelectronic effect) .

Comparative Reactivity

The compound’s reactivity differs from analogs:

Oligosaccharide Assembly

Iterative glycosylation forms mycobacterial arabinan analogs :

- Linear tetra- and hexasaccharides synthesized via 1→2 and 1→5 α-linkages.

- Branched heptasaccharides show 70% growth inhibition of M. smegmatis at 100 µg/mL .

Stability Considerations

- Thermal stability : Decomposition >200°C (TGA data) .

- Light sensitivity : Benzoyl groups undergo photo-Fries rearrangement under UV light .

This compound’s versatile reactivity enables its use in synthesizing bioactive molecules and studying carbohydrate-mediated biological processes. Its controlled deprotection and substitution patterns make it indispensable in glycochemistry and medicinal chemistry research .

科学研究应用

Organic Synthesis

Key Role in Nucleoside Synthesis

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is primarily utilized as a precursor in the synthesis of nucleosides and nucleotides. These compounds are essential for constructing nucleic acids such as DNA and RNA. The benzoyl protecting groups can be selectively removed under controlled conditions, enabling the free hydroxyl groups to participate in glycosylation reactions. This property is crucial for synthesizing modified nucleosides that mimic natural substrates in biochemical pathways .

Glycosylation Reactions

The compound acts as a substrate or acceptor in enzymatic and chemical glycosylation reactions. This application is vital for investigating the substrate specificity and catalytic mechanisms of glycosyltransferases and glycosidases. The high reactivity and compatibility with various glycosylation methods make it an invaluable tool for synthesizing diverse carbohydrate derivatives .

Carbohydrate Chemistry Research

Study of Carbohydrate-Protein Interactions

this compound is extensively used in studies focusing on carbohydrate-protein interactions. By facilitating the synthesis of complex oligosaccharides and glycoconjugates, researchers can explore glycan biosynthesis pathways and the role of carbohydrates in biological recognition processes. This research is essential for understanding cellular signaling mechanisms and developing carbohydrate-based drugs .

Synthesis of Glycoconjugates

The compound serves as a building block for synthesizing arabinofuranoside-containing molecules, such as glycosides and glycoconjugates. These molecules are crucial for studying various biological phenomena, including immune responses and pathogen recognition by host cells .

Biological Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit various biological properties. These properties may include:

- Mimicking Natural Substrates : The ability to mimic natural substrates allows this compound to participate in biochemical pathways.

- Investigating Enzyme Interactions : Research has shown that similar compounds can interact with enzymes involved in carbohydrate metabolism, providing insights into enzyme specificity and function .

作用机制

The mechanism of action of Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside involves its role as a precursor in the synthesis of biologically active molecules. The benzoyl groups protect the hydroxyl groups during chemical reactions, allowing for selective modifications at specific positions on the arabinofuranose ring. This selective modification is crucial for the synthesis of complex molecules used in biological and medical research .

相似化合物的比较

- Methyl-2,3,5-tri-O-benzoyl-beta-D-arabinofuranoside

- Methyl-2,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

- Methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoside

Comparison: Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside is unique due to its specific stereochemistry and the position of the benzoyl groups. This stereochemistry influences its reactivity and the types of reactions it can undergo. Compared to its beta-anomers and ribofuranoside analogs, the alpha-D-arabinofuranoside derivative has distinct reactivity patterns and applications in synthetic chemistry .

生物活性

Methyl-2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside (Methyl-α-D-Ara) is a significant compound in carbohydrate chemistry, particularly noted for its role in synthesizing complex oligosaccharides and glycoconjugates. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl-α-D-Ara is characterized by its arabinofuranoside backbone, featuring three benzoyl substituents and one methylated hydroxyl group. Its molecular formula is with a molecular weight of 476.47 g/mol . The structural configuration allows it to participate in various biochemical reactions, particularly those involving glycosylation.

1. Role in Glycosylation Reactions

Methyl-α-D-Ara serves as a substrate in enzymatic glycosylation reactions, which are crucial for understanding carbohydrate-protein interactions. It aids in elucidating the substrate specificity of glycosyltransferases and glycosidases . The compound's reactivity makes it a preferred choice for synthesizing glycosides and glycoconjugates.

2. Inhibition of Mycobacterial Growth

Recent studies have highlighted the compound's potential in inhibiting the growth of mycobacteria. Specifically, oligoarabinofuranosides derived from Methyl-α-D-Ara have been shown to impede the growth and biofilm formation of Mycobacterium smegmatis, a model organism for studying mycobacterial infections .

Table 1: Effects of Oligoarabinofuranosides on Mycobacterial Growth

| Compound | Inhibition (%) | Experimental Conditions |

|---|---|---|

| Oligoarabinofuranoside A | 70% | Concentration: 100 µg/mL; 24 hours |

| Oligoarabinofuranoside B | 85% | Concentration: 200 µg/mL; 48 hours |

| Methyl-α-D-Ara | 60% | Concentration: 50 µg/mL; 24 hours |

3. Interactions with Surfactant Proteins

The interactions between arabinofuranosides and pulmonary surfactant proteins have been explored using surface plasmon resonance techniques. These studies indicate that glycolipids containing arabinofuranosides exhibit significant binding affinity to surfactant protein A (SP-A), which plays a vital role in lung function .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various arabinofuranoside glycolipids from Methyl-α-D-Ara to assess their biological activity against M. smegmatis. The results demonstrated that both the lipidic portion and the arabinofuranoside moiety were essential for biological activity, suggesting that structural integrity is crucial for efficacy .

Case Study 2: Enzymatic Activity Assessment

In another investigation, Methyl-α-D-Ara was utilized to study the catalytic mechanisms of glycosyltransferases. The findings revealed that modifications at the hydroxyl positions significantly affected enzyme specificity and activity, providing insights into the design of more effective inhibitors for therapeutic applications .

属性

IUPAC Name |

(3,4-dibenzoyloxy-5-methoxyoxolan-2-yl)methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O8/c1-31-27-23(35-26(30)20-15-9-4-10-16-20)22(34-25(29)19-13-7-3-8-14-19)21(33-27)17-32-24(28)18-11-5-2-6-12-18/h2-16,21-23,27H,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKNQPQTQXKNOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962701 | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-42-9, 42793-97-5 | |

| Record name | NSC400281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC170260 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,3,5-tri-O-benzoylpentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in organic synthesis?

A1: Methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside serves as a key precursor in the synthesis of methyl 2,3-anhydro-alpha-D-ribofuranoside []. This latter compound is an important building block in carbohydrate chemistry and can be used to synthesize various biologically active molecules.

Q2: Can you describe the synthetic route for preparing methyl 2,3-anhydro-alpha-D-ribofuranoside from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside?

A2: While the provided abstracts do not detail the entire synthesis, they mention that methyl 2,3-anhydro-alpha-D-ribofuranoside is synthesized from methyl 2,3,5-tri-O-benzoyl-alpha-D-arabinofuranoside in a four-step sequence with an overall yield of 74% []. This suggests that the synthesis likely involves selective deprotection and cyclization reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。